molecular formula C9H9NO4 B14836018 (2-Acetyl-6-hydroxypyridin-4-YL)acetic acid

(2-Acetyl-6-hydroxypyridin-4-YL)acetic acid

Cat. No.: B14836018
M. Wt: 195.17 g/mol
InChI Key: BXKTYKMVMNQPHZ-UHFFFAOYSA-N
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Description

(2-Acetyl-6-hydroxypyridin-4-YL)acetic acid is an organic compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol . This compound is characterized by the presence of a pyridine ring substituted with acetyl and hydroxyl groups, as well as an acetic acid moiety. It is a derivative of pyridine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetyl-6-hydroxypyridin-4-YL)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-acetyl-6-hydroxypyridine with bromoacetic acid under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 2-acetyl-6-hydroxypyridine in a suitable solvent such as ethanol.
  • Add bromoacetic acid and a base such as sodium hydroxide to the solution.
  • Heat the reaction mixture to reflux for several hours.
  • After completion, cool the reaction mixture and acidify with hydrochloric acid.
  • Isolate the product by filtration and purify through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-Acetyl-6-hydroxypyridin-4-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Acetyl-6-hydroxypyridin-4-YL)acetic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Acetyl-6-hydroxypyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Acetyl-6-hydroxypyridin-4-YL)acetic acid is unique due to the presence of both acetyl and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

2-(2-acetyl-6-oxo-1H-pyridin-4-yl)acetic acid

InChI

InChI=1S/C9H9NO4/c1-5(11)7-2-6(4-9(13)14)3-8(12)10-7/h2-3H,4H2,1H3,(H,10,12)(H,13,14)

InChI Key

BXKTYKMVMNQPHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=O)N1)CC(=O)O

Origin of Product

United States

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